molecular formula C6H2F5O4P B571532 Pentafluorophenylphosphate CAS No. 857186-81-3

Pentafluorophenylphosphate

Cat. No.: B571532
CAS No.: 857186-81-3
M. Wt: 264.044
InChI Key: CDJCWEPKSBUOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorophenylphosphate and its derivatives represent a valuable class of organophosphorus compounds in advanced materials science. A primary and cutting-edge application is in the development of high-voltage lithium-ion batteries. Research demonstrates that pentafluorophenyl phosphate esters, such as Pentafluorophenyl Diethoxy Phosphate, function as effective electrolyte additives . They operate through a dual mechanism: preferentially oxidizing on the cathode surface (e.g., LiNi0.8Co0.1Mn0.1O2) to form a stable Cathode-Electrolyte Interphase (CEI) film that suppresses detrimental side reactions, and binding or dissociating harmful hydrogen fluoride (HF) in the electrolyte, which mitigates cathode corrosion . This results in improved cycling performance, rate capability, and safety characteristics for next-generation batteries . The synthesis of pentafluorophenyl phosphates is well-established, often involving the catalytic phosphorylation of pentafluorophenol with phosphoryl chlorides (e.g., POCl3) in the presence of metal salts . These compounds are part of a broader family of pentafluorophenyl-containing chemicals, which are frequently utilized as building blocks and ligands in synthetic and catalytic chemistry . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

857186-81-3

Molecular Formula

C6H2F5O4P

Molecular Weight

264.044

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) dihydrogen phosphate

InChI

InChI=1S/C6H2F5O4P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h(H2,12,13,14)

InChI Key

CDJCWEPKSBUOBR-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OP(=O)(O)O

Synonyms

Pentafluorophenyl Phosphate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluorophenylphosphate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pentafluorophenylphosphate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the pentafluorophenyl group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form pentafluorophenol and phosphoric acid derivatives.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, the major products can include pentafluorophenyl-substituted amines, alcohols, or thiols.

    Hydrolysis Products: The primary products of hydrolysis are pentafluorophenol and phosphoric acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Pentafluorophenylphosphate derivatives have shown promise as anticancer agents through their ability to interact with biological molecules. For instance, research indicates that compounds based on pentafluorophenyl groups can enhance the efficacy of photodynamic therapy (PDT) by acting as photosensitizers. These compounds generate singlet oxygen upon light activation, which can induce apoptosis in cancer cells. A study demonstrated that glycosylated derivatives of pentafluorophenylporphyrins exhibited enhanced uptake in breast cancer cells, leading to increased therapeutic effects compared to their non-glycosylated counterparts .

Prodrug Technologies
The ProTide approach utilizes this compound in the design of prodrugs that enhance the delivery and activation of nucleoside-based antiviral drugs. This method has been pivotal in developing effective treatments for viral infections, such as hepatitis C and HIV. The incorporation of this compound into prodrug formulations has been shown to improve bioavailability and therapeutic outcomes .

Environmental Science

Biodegradation Studies
this compound is also studied for its role as a substrate in biodegradation processes. Certain bacterial strains possess phosphotriesterase enzymes capable of hydrolyzing organophosphate compounds, including pentafluorophenyl derivatives. These enzymes can potentially mitigate the environmental impact of organophosphate flame retardants, which are considered emerging pollutants due to their persistence in soil and water . Research has highlighted the enzymatic pathways involved in the degradation of these compounds, providing insights into bioremediation strategies.

Materials Science

Fluorinated Materials
In materials science, this compound is utilized in synthesizing fluorinated polymers and coatings that exhibit unique properties such as hydrophobicity and chemical resistance. The incorporation of pentafluorophenyl groups into polymer matrices has been shown to enhance mechanical properties and thermal stability. This makes them suitable for applications in harsh environments, including aerospace and automotive industries .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsEnhanced apoptosis induction via photodynamic therapy
Prodrug technologiesImproved bioavailability for antiviral treatments
Environmental ScienceBiodegradation studiesEffective hydrolysis by specific bacterial enzymes
Materials ScienceFluorinated polymersEnhanced thermal stability and mechanical properties

Case Studies

Case Study 1: Photodynamic Therapy Enhancement
A study investigated the efficacy of glycosylated pentafluorophenylporphyrins in PDT for breast cancer treatment. The results indicated a significant increase in cell death rates when compared to traditional porphyrins, demonstrating the potential of these compounds in targeted cancer therapies.

Case Study 2: Bioremediation Potential
Research on Sphingobium sp. TCM1 phosphotriesterase revealed its capability to degrade pentafluorophenyl phosphate under laboratory conditions. This study suggests that harnessing microbial degradation pathways can be an effective strategy for reducing environmental contamination from organophosphate compounds.

Mechanism of Action

The mechanism of action of pentafluorophenylphosphate involves its high reactivity towards nucleophiles. The pentafluorophenyl group is highly electron-withdrawing, making the phosphate moiety more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an electrophilic reagent.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Phosphorus Compounds

Fluorinated phosphorus compounds are critical in industrial and synthetic chemistry. Below is a detailed comparison of PFPP with structurally or functionally related compounds:

2.1 Structural and Functional Analogues
Compound Name Core Structure Fluorination Pattern Key Applications Stability Notes
Pentafluorophenylphosphate Phosphate + pentafluorophenyl Aromatic ring with five fluorine atoms Peptide coupling, phosphorylation High thermal stability, hydrolytic resistance
Tris(trifluoroethyl) phosphate Phosphate + trifluoroethyl Three aliphatic CF₃ groups Flame retardants, plasticizers Moderate thermal stability, hydrolytically sensitive
Hexafluorophosphate salts PF₆⁻ anion Six fluorine atoms on phosphorus Ionic liquids, electrolytes High ionic conductivity, moisture-sensitive
Pentafluorophenyl diphenylphosphinate (FDPP) Phosphinate + pentafluorophenyl Two phenyl groups, one pentafluorophenyl Coupling agent, catalyst Superior reactivity in amide bond formation
2.2 Reactivity and Electronic Effects
  • PFPP vs. FDPP : Both contain a pentafluorophenyl group, but PFPP’s phosphate backbone provides stronger electrophilicity than FDPP’s phosphinate structure. FDPP is preferred in peptide synthesis due to milder reaction conditions and reduced racemization risks .
  • PFPP vs. Tris(trifluoroethyl) phosphate : The aliphatic trifluoroethyl groups in the latter reduce electrophilicity, limiting its utility in catalysis but enhancing flame-retardant properties .
  • PFPP vs. Hexafluorophosphate salts : While PF₆⁻ salts (e.g., diphenylsulfonium hexafluorophosphate) are ionic and used in electrochemical applications, PFPP’s covalent structure enables its role in organic transformations .
2.3 Stability and Environmental Impact
  • PFPP’s aromatic fluorine substitution enhances hydrolytic stability compared to aliphatic fluorinated phosphates like tris(heptafluorobutyl) phosphate, which degrade more readily .
  • Hexafluorophosphate salts, however, are prone to hydrolysis in humid conditions, releasing HF .

Q & A

Q. What are the established methods for synthesizing and characterizing pentafluorophenylphosphate, and how do analytical techniques validate its purity?

this compound synthesis typically involves fluorination of phenylphosphates using perfluorinated reagents. Characterization employs nuclear magnetic resonance (¹⁹F NMR) to confirm fluorine substitution patterns and mass spectrometry (MS) for molecular weight verification. Purity is assessed via high-performance liquid chromatography (HPLC) coupled with UV-Vis or conductivity detectors. Researchers should cross-reference spectral data with databases like the Pharos Project for perfluorinated compounds to ensure structural fidelity .

Q. How does this compound function in phosphorylation reactions, and what kinetic parameters are critical for optimizing its use in enzymatic studies?

Its electron-withdrawing pentafluorophenyl group enhances electrophilicity, accelerating phosphate transfer. Kinetic studies should measure turnover rates (kcatk_{cat}), Michaelis constants (KmK_m), and inhibition constants (KiK_i) under varying pH and temperature. Use stopped-flow spectrophotometry or quench-flow methods to capture transient intermediates. Ensure reaction buffers exclude nucleophiles (e.g., Tris) that may compete with the target substrate .

Q. What mechanisms underlie this compound’s cellular toxicity, and how can researchers differentiate its effects from other organophosphates?

Toxicity arises from non-specific phosphatase inhibition and reactive oxygen species (ROS) generation due to fluorine-mediated oxidative stress. Comparative studies should employ RNA sequencing to identify unique gene expression profiles (e.g., oxidative stress markers like HMOX1) and use control compounds (e.g., non-fluorinated phenylphosphates). Extrapolate from organophosphate class data but validate via in vitro assays (e.g., mitochondrial respiration assays) .

Advanced Research Questions

Q. What experimental design strategies mitigate bias when assessing this compound’s efficacy in kinase inhibition assays?

Adopt double-blinding and randomized allocation of treatment groups to minimize observer and selection bias. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define endpoints. For example, validate kinase inhibition via Western blot (phospho-specific antibodies) alongside negative controls (kinase-dead mutants). Report concealment methods per Schulz et al. to avoid overestimating effect sizes .

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different studies?

Discrepancies may stem from assay conditions (e.g., ATP concentrations) or enzyme isoforms. Conduct meta-analyses using PRISMA guidelines to aggregate data, then perform subgroup analyses by experimental variables (e.g., buffer ionic strength). Apply sensitivity analysis to identify outliers and validate findings via isothermal titration calorimetry (ITC) for binding affinity comparisons .

Q. What methodological frameworks support comparative studies of this compound with other phosphorylating agents (e.g., pyrophosphate) in synthetic biology applications?

Use the PICO framework (Population: target enzymes; Intervention: this compound; Comparison: pyrophosphate; Outcome: catalytic efficiency) to structure experiments. Employ surface plasmon resonance (SPR) to compare binding kinetics and molecular dynamics simulations to model transition-state stabilization. Cross-validate results with X-ray crystallography to resolve structural determinants of efficacy .

Methodological Considerations

  • Data Validation : Always include internal controls (e.g., fluorophore-labeled substrates) to detect non-specific interactions.
  • Bias Mitigation : Follow Cochrane Handbook protocols for systematic reviews, including risk-of-bias assessments (ROB2 tool) .
  • Class Extrapolation : When extrapolating from perfluorinated compound classes, confirm mechanistic relevance via knock-in/knockout models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.